Enantiomeric Purity: (S) vs. (R) and Racemate
The (S)-configuration of the target compound is derived from L-proline, ensuring a single enantiomer with stereochemical fidelity traceable to the amino acid starting material. In contrast, the (R)-enantiomer requires D-proline, which is over 50-fold more expensive and lacks the natural abundance advantage. Racemic mixtures introduce approximately 50% of the undesired enantiomer, leading to diastereomeric product distributions in subsequent reactions. Vendors specify purity of ≥95% for the hydrochloride salt (CAS 1955474-45-9) , with the (S)-configuration confirmed by NMR and chiral HPLC . The (R)-enantiomer is not consistently available from major catalog suppliers at comparable scale, representing a procurement bottleneck .
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥95% chemical purity, single enantiomer derived from L-proline; hydrochloride CAS 1955474-45-9, MW 226.72 g/mol |
| Comparator Or Baseline | Racemic mixture: ~50% (S) + ~50% (R), resulting in diastereomeric product mixtures when used as chiral building block; (R)-enantiomer: limited commercial availability, requiring D-proline as starting material |
| Quantified Difference | ≥95% single enantiomer vs ~50% single enantiomer in racemate; (R)-enantiomer procurement cost estimated >10× higher based on D-proline market price differential |
| Conditions | Chiral HPLC analysis; NMR structural confirmation; commercial availability screening across major catalog suppliers |
Why This Matters
For asymmetric synthesis applications, enantiomeric purity directly determines the diastereomeric excess of downstream products; procurement of the (S)-enantiomer eliminates the need for chiral resolution steps and avoids the cost premium of the unnatural (R)-configured starting material.
